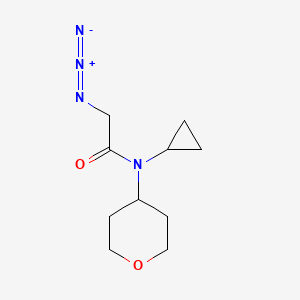

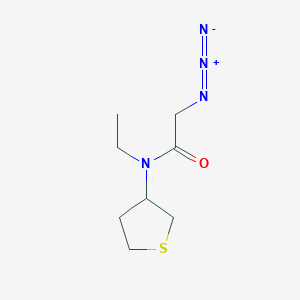

2-叠氮基-N-乙基-N-(四氢噻吩-3-基)乙酰胺

描述

科学研究应用

Synthesis of Various Heterocycles

Organic azides, such as our compound, have been used in the synthesis of various heterocycles. These include five-member ring heterocycles with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Intermolecular or Intramolecular Reactions

These compounds can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions. These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Synthesis of α-Amino Ketones

α-Azido ketones, which can be derived from our compound, are known to produce synthetically useful intermediates such as α-amino ketones .

Synthesis of α-Azido-β-Hydroxy Ketones

Another interesting application of α-azido ketones is the synthesis of α-azido-β-hydroxy ketones .

Formation of β-Amino Alcohols

β-Amino alcohols can also be synthesized from α-azido ketones .

CuAAC (Sharpless-Meldal) Reaction

α-Azido ketones react with terminal alkynes to afford 1,2,3-triazoles in moderate to good yields through the copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Synthesis of Biologically Important Heterocyclic Compounds

α-Azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Pharmaceutical Applications

1,2,3-Triazoles obtained from α-azido ketones have high chemical stability and contain strong dipole moment and an aromatic character with good hydrogen bond accepting ability. Various triazolyl ketone derivatives of cholesterol obtained by CuAAC reaction with various cholesterol derivatives show very good anti-proliferative activities against three human cancer cell lines .

作用机制

Target of Action

Many bioactive compounds target proteins, enzymes, or receptors in the body. They can bind to these targets and modulate their activity, leading to changes in cellular function .

Mode of Action

The compound might interact with its target through various types of chemical bonds, such as covalent bonds, hydrogen bonds, or van der Waals forces. This interaction can alter the target’s structure or function, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme, blocking a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size can influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It might lead to changes in gene expression, protein synthesis, cell growth, or cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures, and they might interact with other molecules in the body .

属性

IUPAC Name |

2-azido-N-ethyl-N-(thiolan-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-2-12(7-3-4-14-6-7)8(13)5-10-11-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGKVKPQCQDSHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCSC1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

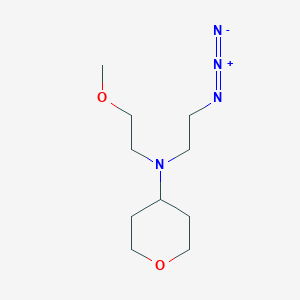

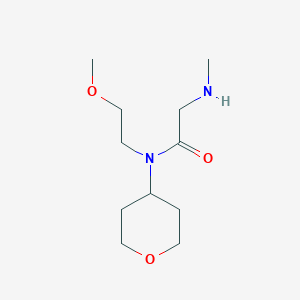

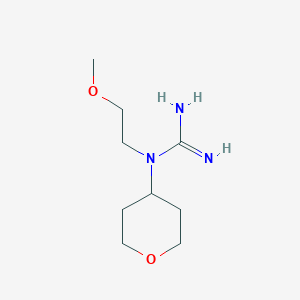

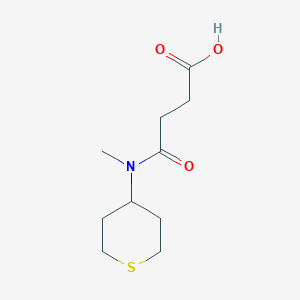

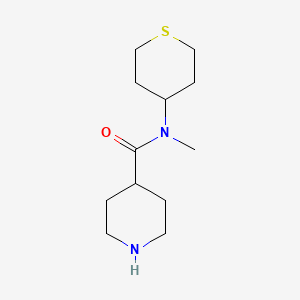

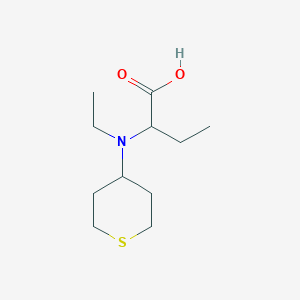

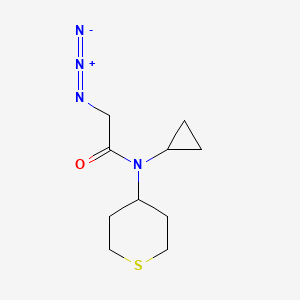

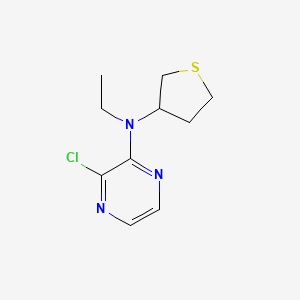

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。